![molecular formula C20H15IN4O B2544214 3-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 923243-95-2](/img/structure/B2544214.png)

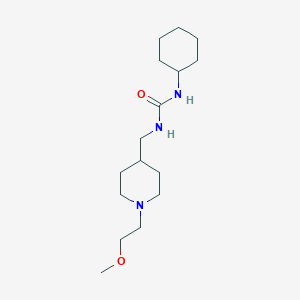

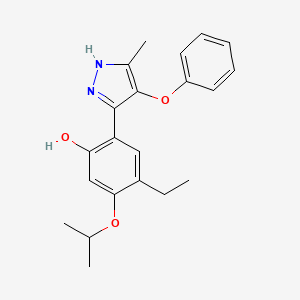

3-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

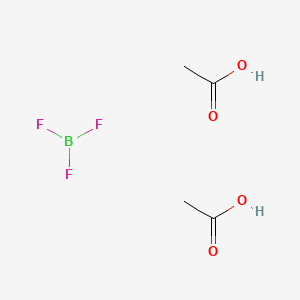

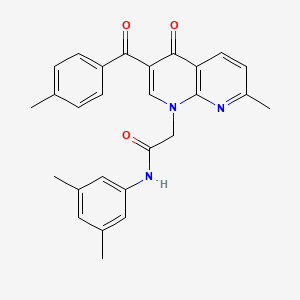

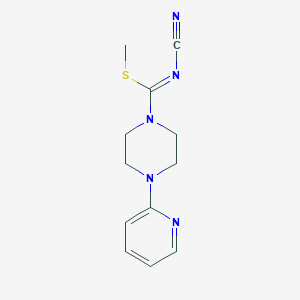

The synthesis of this compound involves several steps. Notably, it can be derived from 2-methylimidazo[1,2-a]pyridine , which undergoes halogenation (bromination or iodination) to introduce the desired substituent. X-ray structural analysis confirms the structure of the resulting 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

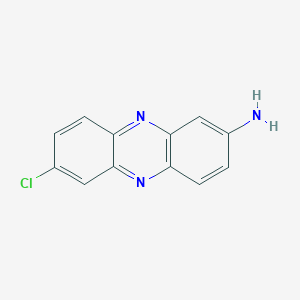

Molecular Structure Analysis

The molecular structure of 3-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide consists of the described components. Detailed spectroscopic data (such as 1H NMR and 13C NMR) provide insights into its connectivity and functional groups .

Physical And Chemical Properties Analysis

科学的研究の応用

Sure! Here’s a comprehensive analysis of the scientific research applications of 3-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide:

Antimicrobial Activity

The compound’s structure, featuring the imidazo[1,2-a]pyrimidine moiety, suggests potential antimicrobial properties. Similar compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus . This makes it a promising candidate for developing new antibiotics or antimicrobial agents.

Antitumor Applications

Imidazo[1,2-a]pyrimidine derivatives are known for their antitumor activities. The presence of iodine in the compound could enhance its ability to induce apoptosis in cancer cells. Research into similar compounds has shown effectiveness against various cancer cell lines, making this compound a potential candidate for cancer therapy .

Fluorescent Probes

The compound’s unique structure may allow it to function as a fluorescent probe. Imidazo[1,2-a]pyridine derivatives have been used for in vitro and in vivo detection of metal ions like mercury and iron . This application is crucial for environmental monitoring and biomedical diagnostics.

Pharmaceutical Development

The compound could serve as a scaffold for developing new pharmaceuticals. Imidazo[1,2-a]pyrimidine derivatives are found in several active pharmaceutical ingredients, such as zolpidem (used for insomnia) and saripidem (a sedative and anxiolytic drug) . This suggests potential for developing new drugs targeting neurological disorders.

Photocatalysis

The compound’s structure may be suitable for photocatalytic applications. Imidazo[1,2-a]pyridine derivatives have been explored for their photocatalytic properties, which are useful in environmental cleanup processes and organic synthesis . This could lead to the development of new materials for sustainable energy solutions.

Optical Data Storage

Imidazo[1,2-a]pyridine derivatives have been used as optical media for data storage . The compound’s unique electronic properties could make it suitable for developing advanced materials for high-density data storage, which is essential for modern computing and information technology.

Pesticides and Fungicides

The compound may have applications in agriculture as a pesticide or fungicide. Imidazo[1,2-a]pyridine derivatives have shown effectiveness in protecting crops from pests and fungal infections . This could contribute to sustainable agricultural practices and food security.

Immunomodulatory Agents

The compound could be explored for its potential immunomodulatory effects. Similar structures have been investigated for their ability to modulate the immune system, which is important for treating autoimmune diseases and enhancing vaccine efficacy .

特性

IUPAC Name |

3-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15IN4O/c1-13-9-10-25-12-18(24-20(25)22-13)14-5-7-17(8-6-14)23-19(26)15-3-2-4-16(21)11-15/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXANLAFVGOUILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15IN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2544132.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2544137.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2544138.png)

![2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal](/img/structure/B2544140.png)

![Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B2544143.png)